molecular formula C5H11ClN2O2 B6203216 (2S)-morpholine-2-carboxamide hydrochloride CAS No. 1841120-40-8

(2S)-morpholine-2-carboxamide hydrochloride

Cat. No.: B6203216
CAS No.: 1841120-40-8
M. Wt: 166.60 g/mol
InChI Key: UJWGIIHZXUTSNZ-WCCKRBBISA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes details about the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity with other substances .

Mechanism of Action

For biologically active compounds, the mechanism of action describes how the compound interacts with biological systems. It could involve binding to specific receptors, inhibition of certain enzymes, or other biochemical interactions .

Safety and Hazards

This involves studying the toxicity of the compound, its potential health effects, and necessary safety precautions. Material Safety Data Sheets (MSDS) are often used as a source of this information .

Future Directions

This involves discussing potential future research directions or applications for the compound. It could include potential uses in medicine, industry, or other fields .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-morpholine-2-carboxamide hydrochloride involves the reaction of morpholine with chloroacetyl chloride to form N-chloroacetylmorpholine, which is then reacted with ammonium hydroxide to form (2S)-morpholine-2-carboxamide. The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "Morpholine", "Chloroacetyl chloride", "Ammonium hydroxide", "Hydrochloric acid" ], "Reaction": [ "Step 1: Morpholine is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form N-chloroacetylmorpholine.", "Step 2: N-chloroacetylmorpholine is then reacted with ammonium hydroxide to form (2S)-morpholine-2-carboxamide.", "Step 3: The resulting (2S)-morpholine-2-carboxamide is treated with hydrochloric acid to form the hydrochloride salt of the compound." ] }

1841120-40-8

Molecular Formula

C5H11ClN2O2

Molecular Weight

166.60 g/mol

IUPAC Name

(2S)-morpholine-2-carboxamide;hydrochloride

InChI

InChI=1S/C5H10N2O2.ClH/c6-5(8)4-3-7-1-2-9-4;/h4,7H,1-3H2,(H2,6,8);1H/t4-;/m0./s1

InChI Key

UJWGIIHZXUTSNZ-WCCKRBBISA-N

Isomeric SMILES

C1CO[C@@H](CN1)C(=O)N.Cl

Canonical SMILES

C1COC(CN1)C(=O)N.Cl

Purity

95

Origin of Product

United States

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